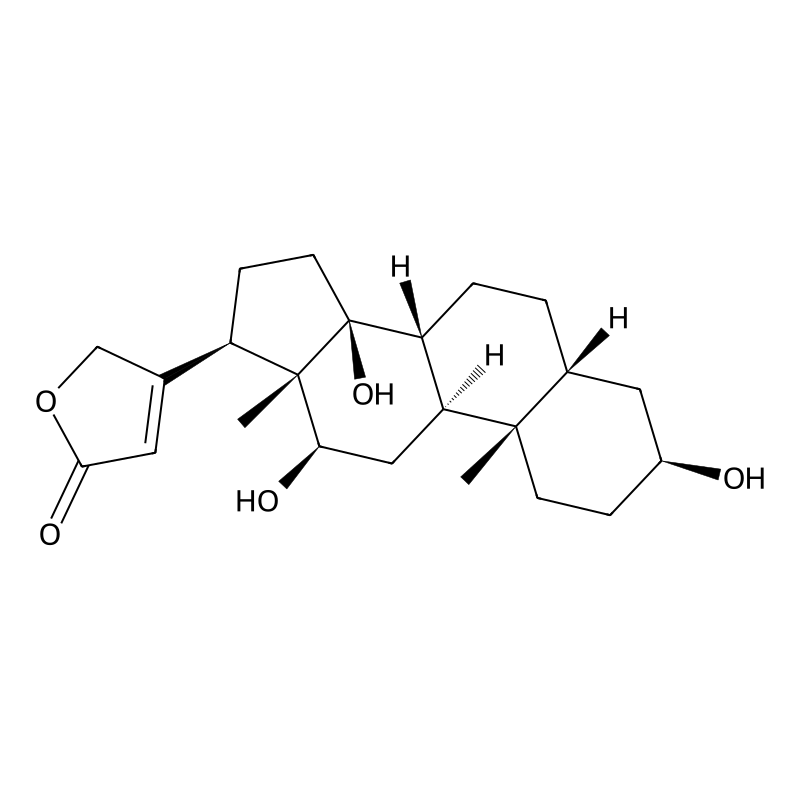

Digoxigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Digoxigenin (DIG, CAS 1672-46-4) is a highly immunogenic steroid aglycone derived exclusively from Digitalis plants. In the molecular biology and diagnostics supply chain, it is procured primarily as a premium hapten for labeling nucleic acids (DNA/RNA probes) and proteins. Its core commercial value lies in its complete absence in mammalian and avian tissues, which provides an unparalleled signal-to-noise ratio in complex biological matrices. As a low-molecular-weight (390.5 Da) aglycone, it offers accessible functional groups for chemical conjugation (e.g., via NHS esters or maleimides) to nucleotides like dUTP, making it the industry standard for non-radioactive in situ hybridization (ISH), Northern/Southern blotting, and multiplexed spatial biology assays where high specificity and long-term probe stability are mandatory[1].

Substituting Digoxigenin with cheaper or more traditional alternatives introduces severe failure points in assay manufacturing and execution. Replacing DIG with Biotin often ruins tissue-based assays (like ISH in liver or kidney) due to high endogenous biotin levels that cause unacceptable background noise and false positives [1]. Reverting to radioactive isotopes like 32P introduces severe logistical burdens: 32P probes decay rapidly (14-day half-life), cannot be reused, and incur high hazardous waste disposal costs, whereas DIG-labeled probes remain stable for over a year [2]. Furthermore, attempting to use the cheaper glycoside form, Digoxin, for chemical conjugation fails because its bulky trisaccharide chain creates severe steric hindrance, reducing conjugation efficiency and disrupting the critical hapten-antibody binding kinetics required for signal amplification [3].

References

- [1] Morris, M. C., et al. 'Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation.' Journal of Clinical Pathology 43.10 (1990): 800-805.

- [2] Gluhak-Heinrich, J., et al. 'Quantitative in situ hybridization with enhanced sensitivity in soft, bone and tooth tissue using digoxigenin tagged RNA probes.' Biochemia Medica 18.1 (2008).

- [3] PubChem Compound Summary for CID 15478, Digoxigenin. National Center for Biotechnology Information.

Signal-to-Noise Superiority in Mammalian Tissue Assays

In comparative studies of viral DNA detection in human tissue carcinomas, Digoxigenin demonstrates superior sensitivity and lower background noise compared to biotinylated probes. Because mammalian tissues lack endogenous DIG, the background interference is virtually zero. Quantitative dot blotting and ISH assays reveal that DIG-labeled probes are 4- to 10-fold more sensitive than biotin labels for detecting targets like HPV 16 DNA in clinical samples [1].

| Evidence Dimension | Detection sensitivity and background noise in tissue ISH |

| Target Compound Data | Zero endogenous background; detects viral DNA with high specificity |

| Comparator Or Baseline | Biotin (high endogenous background in mammalian tissues) |

| Quantified Difference | 4- to 10-fold higher sensitivity for DIG in quantitative dot blotting and tissue ISH |

| Conditions | Detection of HPV 16 DNA in human tissue carcinomas using alkaline phosphatase visualization |

Procuring DIG eliminates the need for complex endogenous biotin-blocking steps and prevents false positives in critical diagnostic assays.

Probe Shelf Life and Reusability

The transition from radioactive 32P to Digoxigenin fundamentally alters the economics of probe synthesis. 32P-labeled probes suffer from rapid radioactive decay and radiolysis, limiting their functional shelf life to approximately two weeks and restricting them to single-use applications. In contrast, DIG-labeled RNA and DNA probes are highly stable, maintaining full hybridization activity for over 12 months when stored at -20°C to -70°C, and can be reused multiple times in Northern and Southern blotting workflows without loss of sensitivity [1].

| Evidence Dimension | Functional probe shelf life and reusability |

| Target Compound Data | >365 days stability at -70°C; multi-use capable |

| Comparator Or Baseline | 32P isotopes (~14 days half-life; single-use only) |

| Quantified Difference | >25x longer shelf life and elimination of radioactive degradation |

| Conditions | Storage and reuse of labeled RNA/DNA probes for hybridization assays |

Procuring DIG drastically reduces recurring probe synthesis labor, reagent costs, and hazardous waste disposal fees.

Conjugation Efficiency: Aglycone vs. Glycoside Sterics

For the commercial synthesis of hapten-labeled oligonucleotides or peptides, the structural differences between Digoxigenin (the aglycone) and Digoxin (the glycoside) dictate process viability. Digoxigenin has a low molecular weight (390.5 Da) and lacks bulky sugar appendages, allowing for highly efficient synthesis of DIG-NHS esters and subsequent conjugation to primary amines. Digoxin (780.9 Da) contains a bulky trisaccharide chain that introduces severe steric hindrance, which not only lowers conjugation yields but can also sterically block the high-affinity (Kd ~12 nM) recognition by anti-DIG antibodies during downstream detection [1].

| Evidence Dimension | Steric hindrance during chemical conjugation and antibody recognition |

| Target Compound Data | Digoxigenin (MW 390.5 Da, aglycone, high conjugation efficiency) |

| Comparator Or Baseline | Digoxin (MW 780.9 Da, glycoside with bulky trisaccharide chain) |

| Quantified Difference | ~50% reduction in hapten mass, eliminating sugar-induced steric blocking |

| Conditions | Synthesis of hapten-NHS esters and subsequent antibody binding (Kd ~12 nM) |

Sourcing the aglycone (Digoxigenin) is mandatory for manufacturers to ensure high-yield conjugation and unimpeded antibody recognition in the final product.

High-Sensitivity In Situ Hybridization (ISH) in Mammalian Tissues

Directly leveraging its lack of endogenous background, Digoxigenin is the premier choice for ISH in tissues like liver, kidney, and brain. It allows researchers and diagnostic labs to map low-abundance mRNA or viral DNA without the false positives that plague biotin-based systems [1].

Standardized, High-Throughput Blotting Workflows

Because DIG-labeled probes exhibit a shelf life exceeding one year and can be reused, this compound is ideal for core facilities and industrial QA/QC labs performing routine Northern or Southern blots. It enables batch-manufacturing of standardized probes, reducing lot-to-lot variability and labor costs [2].

Custom Hapten-Oligonucleotide and Peptide Synthesis

Driven by the low steric hindrance of the aglycone form, Digoxigenin is widely used by commercial oligo and peptide manufacturers. It is converted into DIG-NHS esters or DIG-maleimides to produce highly specific, custom-labeled capture probes for multiplexed spatial biology and competitive immunoassays [3].

References

- [1] Morris, M. C., et al. 'Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation.' Journal of Clinical Pathology 43.10 (1990): 800-805.

- [2] Gluhak-Heinrich, J., et al. 'Quantitative in situ hybridization with enhanced sensitivity in soft, bone and tooth tissue using digoxigenin tagged RNA probes.' Biochemia Medica 18.1 (2008).

- [3] PubChem Compound Summary for CID 15478, Digoxigenin. National Center for Biotechnology Information.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.10

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Digoxigenin (I) biotransformation was investigated in 2 healthy men following ingestion of labeled (7.5 ug) and unlabeled (3 mg) I. Of the radioactivity in serum at 30 min, <26% chromatographed with I; the rest chromatographed as metabolites, most of which were polar. The main polar metabolites identified were glucuronides of 3-epidigoxigenin. There was extensive cross reactivity between metabolites and antisera to digoxin.

The sequential metabolism of digoxin (Dg3) to digoxigenin bis-digitoxoside (Dg2), digoxigenin mono-digitoxoside (Dg1) and digoxigenin (Dg0) was investigated in rat liver microsomes. Kinetic studies produced results consistent with a single enzyme mechanism describing the successive oxidative cleavages. Formation of Dg2 was catalysed with mean (+/-SD) Km and Vmax of 125 +/- 22 uM and 362 +/- 37 pmol/min/mg protein, respectively. The corresponding values for the formation of Dg1 were 61 +/- 5 microM and 7 +/-1 pmol/min/mg protein. Dg0 formation was catalysed with the apparent values of 30 +/- 9 uM and 310 +/- 30 pmol/min/mg protein. Chemical inhibition of cytochrome P450 (CYP) 3A subfamily with ketoconazole and triacetyoleandomycin decreased the formation of Dg2 and Dg1 by up to 90%. Antibodies specific to rat CYP3A2 lowered the rate of oxidative cleavage of Dg3 and Dg2 by up to 85%. Inhibition of CYP2E1, CYP2C subfamily and CYP1A2 by chemical and immuno-inhibition did not affect initial rates of metabolism of Dg3 and Dg2. In contrast, Dg1 metab was not affected by triacetyloleandomycin as well as by antibodies to CYP3A2, CYP2C11, CYP2E1, CYP2B1/2B2 and CYP1A2. It was however inhibited by >80% by gestodene and 17alpha-ethynylestradiol (selective inhibitors of human CYP3A). Collectively, these data support the involvement of CYP3A in the cleavage of Dg3 and Dg2 in rat liver microsomes. The enzyme-metabolizing Dg1 remains to be identified.

Human liver alcohol dehydrogenase (alcohol: NAD" oxidoreductase, EC 1.1.1.1) catalyzes the oxidation of the 3 beta-OH group of digitoxigenin, digoxigenin, and gitoxigenin to their 3-keto derivatives. Human liver alcohol dehydrogenase is the NAD(H)-dependent liver enzyme specific for the free hydroxyl group at C3 of the cardiac genins; this hydroxyl is the critical site of the genins' enzymatic oxidation and concomitant pharmacological inactivation in humans. Several kinetic approaches have demonstrated that ethanol and the pharmacologically active components of the digitalis glycosides are oxidized with closely similar kcat/Km values at the same site on human liver alcohol dehydrogenase, for which they compete. Human liver alcohol dehydrogenase thereby becomes an important biochemical link in the metabolism, pharmacology, and toxicology of ethanol and these glycosides, structurally unrelated agents that are both used widely.

Wikipedia

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

A post-column on-line immunochemical detection system was utilized for a very selective and sensitive method for determination of digoxin and digoxigenin. Fluorecine-labeled antibodies are used to target the chosen analytes, and the fluorescence detection system provides detection limits of 200 and 50 fmol, respectively, for digoxin and digoxigenin.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Tokunaga S, Stegeman JJ. Elimination of nonspecific bands in non-radioactive electrophoretic mobility shift assays using the digoxigenin system. Anal Biochem. 2014 Nov 15;465:70-2. doi: 10.1016/j.ab.2014.06.020. Epub 2014 Jul 5. PubMed PMID: 25004462; PubMed Central PMCID: PMC4318779.

3: Deng Z, Su S, Meng X, Wu Y, Yang R, Han Y. [Detection of Yersinia pestis sRNA by digoxigenin-labeled Northern blot]. Wei Sheng Wu Xue Bao. 2013 Mar 4;53(3):293-8. Chinese. PubMed PMID: 23678576.

4: Lai TP, Wright WE, Shay JW. Generation of digoxigenin-incorporated probes to enhance DNA detection sensitivity. Biotechniques. 2016 Jun 1;60(6):306-9. doi: 10.2144/000114427. eCollection 2016. PubMed PMID: 27286808.

5: Panda S, Kar A. A novel phytochemical, digoxigenin-3-O-rutin in the amelioration of isoproterenol-induced myocardial infarction in rat: a comparison with digoxin. Cardiovasc Ther. 2012 Jun;30(3):125-35. doi: 10.1111/j.1755-5922.2010.00242.x. Epub 2010 Oct 20. PubMed PMID: 20961399.

6: Kessler C, Höltke HJ, Seibl R, Burg J, Mühlegger K. Non-radioactive labeling and detection of nucleic acids. I. A novel DNA labeling and detection system based on digoxigenin: anti-digoxigenin ELISA principle (digoxigenin system). Biol Chem Hoppe Seyler. 1990 Oct;371(10):917-27. PubMed PMID: 2076199.

7: Lacarelle B, Rahmani R, de Sousa G, Durand A, Placidi M, Cano JP. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes. Fundam Clin Pharmacol. 1991;5(7):567-82. PubMed PMID: 1778535.

8: Kumar R, Lalitha KV. Digoxigenin-labeled probe-based colony blotting assay for rapid quantification of Salmonella serovars in seafood and water. J AOAC Int. 2012 Nov-Dec;95(6):1652-5. PubMed PMID: 23451381.

9: Kessler C. The digoxigenin:anti-digoxigenin (DIG) technology--a survey on the concept and realization of a novel bioanalytical indicator system. Mol Cell Probes. 1991 Jun;5(3):161-205. Review. PubMed PMID: 1870582.

10: Yano K, Mien YL, Sadaie Y, Asai K. Bacillus subtilis RNA polymerase incorporates digoxigenin-labeled nucleotide in vitro. J Gen Appl Microbiol. 2011;57(3):153-7. PubMed PMID: 21817827.

11: Mühlegger K, Huber E, von der Eltz H, Rüger R, Kessler C. Non-radioactive labeling and detection of nucleic acids. IV. Synthesis and properties of digoxigenin-modified 2'-deoxyuridine-5'-triphosphates and a photoactivatable analog of digoxigenin (photodigoxigenin). Biol Chem Hoppe Seyler. 1990 Oct;371(10):953-65. PubMed PMID: 2076201.

12: Mayilo S, Ehlers B, Wunderlich M, Klar TA, Josel HP, Heindl D, Nichtl A, Kürzinger K, Feldmann J. Competitive homogeneous digoxigenin immunoassay based on fluorescence quenching by gold nanoparticles. Anal Chim Acta. 2009 Jul 30;646(1-2):119-22. doi: 10.1016/j.aca.2009.05.023. Epub 2009 May 21. PubMed PMID: 19523564.

13: Pardue ML. In situ hybridization to polytene chromosomes in Drosophila using digoxigenin-labeled probes. Cold Spring Harb Protoc. 2011 Aug 1;2011(8):1003-6. doi: 10.1101/pdb.prot5655. PubMed PMID: 21807849.

14: Gault H, Kalra J, Longerich L, Dawe M. Digoxigenin biotransformation. Clin Pharmacol Ther. 1982 Jun;31(6):695-704. PubMed PMID: 7075117.

15: Liu J, Tang W, Chen R, Dai J. Microbial Transformation of 14-Anhydrodigoxigenin by Alternaria alternata. Chem Biodivers. 2015 Dec;12(12):1871-80. doi: 10.1002/cbdv.201500024. PubMed PMID: 26663840.

16: Komminoth P. Digoxigenin as an alternative probe labeling for in situ hybridization. Diagn Mol Pathol. 1992 Jun;1(2):142-50. PubMed PMID: 1342960.

17: Weigel LM, Belisle JT, Radolf JD, Norgard MV. Digoxigenin-ampicillin conjugate for detection of penicillin-binding proteins by chemiluminescence. Antimicrob Agents Chemother. 1994 Feb;38(2):330-6. PubMed PMID: 8192459; PubMed Central PMCID: PMC284449.

18: Ying C, Van Pelt J, Yap SH, De Clercq E, Neyts J. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation. J Virol Methods. 1999 Aug;81(1-2):155-8. PubMed PMID: 10488773.

19: Dinhopl N, Mostegl MM, Richter B, Nedorost N, Maderner A, Fragner K, Weissenböck H. In situ hybridisation for the detection of Leishmania species in paraffin wax-embedded canine tissues using a digoxigenin-labelled oligonucleotide probe. Vet Rec. 2011 Nov 12;169(20):525. doi: 10.1136/vr.d5462. Epub 2011 Sep 14. PubMed PMID: 21921059; PubMed Central PMCID: PMC3217050.

20: Van Deventer JA, Yuet KP, Yoo TH, Tirrell DA. Cell surface display yields evolvable, clickable antibody fragments. Chembiochem. 2014 Aug 18;15(12):1777-81. doi: 10.1002/cbic.201402184. Epub 2014 Jul 17. PubMed PMID: 25045032; PubMed Central PMCID: PMC4199383.

Explore Compound Types